molecular formula C7H10F2O B2623921 (2,2-Difluorospiro[2.3]hexan-1-yl)methanol CAS No. 2166779-81-1

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol

Cat. No.: B2623921
CAS No.: 2166779-81-1
M. Wt: 148.153
InChI Key: XEGCZBLOXHMPGL-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol is a chemical compound with the molecular formula C7H10F2O and a molecular weight of 148.15 g/mol It is characterized by the presence of a spirocyclic structure with two fluorine atoms attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.3]hexan-1-yl)methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically stirred at low temperatures to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.3]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluorospiro[2.3]hexan-1-yl)methanol is unique due to its specific combination of a spirocyclic structure and the presence of fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,2-difluorospiro[2.3]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)5(4-10)6(7)2-1-3-6/h5,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGCZBLOXHMPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166779-81-1
Record name {2,2-difluorospiro[2.3]hexan-1-yl}methanol
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